molecular formula C11H9FN2O2 B6589216 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 936084-54-7

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6589216
CAS No.: 936084-54-7
M. Wt: 220.2
InChI Key:
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Description

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

Scientific Research Applications

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The fluorophenyl group enhances its binding affinity to certain receptors, making it a potent inhibitor in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

936084-54-7

Molecular Formula

C11H9FN2O2

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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